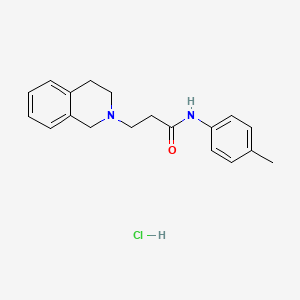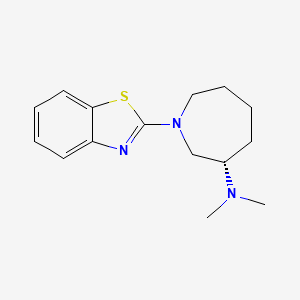
3-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(4-methylphenyl)propanamide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(4-methylphenyl)propanamide hydrochloride, also known as DIPPA hydrochloride, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of isoquinolines, which are known for their diverse biological activities. In
作用机制
The mechanism of action of 3-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(4-methylphenyl)propanamide hydrochloride hydrochloride involves its ability to selectively inhibit the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting this transporter, 3-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(4-methylphenyl)propanamide hydrochloride hydrochloride increases the levels of dopamine in the synaptic cleft, leading to increased dopamine signaling. This increased signaling has been shown to have therapeutic effects in various neurological disorders, including Parkinson's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(4-methylphenyl)propanamide hydrochloride hydrochloride have been studied extensively in various animal models. Studies have shown that 3-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(4-methylphenyl)propanamide hydrochloride hydrochloride increases dopamine levels in the brain, leading to improved motor function in animal models of Parkinson's disease. Additionally, 3-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(4-methylphenyl)propanamide hydrochloride hydrochloride has been shown to have antidepressant and anxiolytic effects in animal models, likely due to its modulation of the serotonin system.
实验室实验的优点和局限性
One of the main advantages of 3-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(4-methylphenyl)propanamide hydrochloride hydrochloride for lab experiments is its selectivity for the dopamine transporter. This selectivity allows for more precise targeting of dopamine signaling, which is important for studying the effects of dopamine in various neurological disorders. However, one limitation of 3-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(4-methylphenyl)propanamide hydrochloride hydrochloride is its potential toxicity, which can be a concern for in vivo studies.
未来方向
There are several future directions for the study of 3-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(4-methylphenyl)propanamide hydrochloride hydrochloride. One area of interest is its potential use as a therapeutic agent for Parkinson's disease. Further studies are needed to determine the safety and efficacy of 3-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(4-methylphenyl)propanamide hydrochloride hydrochloride in human clinical trials. Additionally, the antidepressant and anxiolytic effects of 3-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(4-methylphenyl)propanamide hydrochloride hydrochloride warrant further investigation for their potential use in treating mood disorders. Finally, the development of more selective dopamine transporter inhibitors based on the structure of 3-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(4-methylphenyl)propanamide hydrochloride hydrochloride could lead to new therapeutic options for neurological disorders.
合成方法
The synthesis of 3-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(4-methylphenyl)propanamide hydrochloride hydrochloride involves the reaction of 4-methylbenzoyl chloride with 3,4-dihydroisoquinoline in the presence of a base such as triethylamine. The resulting compound is then subjected to a reaction with propanoyl chloride to form 3-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(4-methylphenyl)propanamide hydrochloride hydrochloride. This synthesis method has been reported in the literature with good yields and purity.
科学研究应用
3-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(4-methylphenyl)propanamide hydrochloride hydrochloride has been investigated for its potential therapeutic applications in various scientific research studies. One of the main areas of interest is its ability to act as a selective dopamine transporter inhibitor. This property makes it a potential candidate for the treatment of Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopamine-producing cells in the brain. 3-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(4-methylphenyl)propanamide hydrochloride hydrochloride has also been studied for its potential use as an antidepressant and anxiolytic agent due to its ability to modulate the serotonin system.
属性
IUPAC Name |
3-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(4-methylphenyl)propanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O.ClH/c1-15-6-8-18(9-7-15)20-19(22)11-13-21-12-10-16-4-2-3-5-17(16)14-21;/h2-9H,10-14H2,1H3,(H,20,22);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBXMSDVBCARJHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CCN2CCC3=CC=CC=C3C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2,3-dimethylphenyl)-4-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B5556879.png)




![4-[4-(2-chloro-6-fluorobenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5556900.png)
![4-[(4-ethylbenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5556903.png)
![N-(3-fluoro-4-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5556916.png)


![9-[(3-methylisoxazol-5-yl)methyl]-2-(pyridin-3-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5556936.png)

![ethyl 3-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetyl]amino}azepane-1-carboxylate](/img/structure/B5556957.png)
![3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B5556959.png)